

Application Notes and Protocols: Synthesis of Bavdegalutamide and Related Compounds

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Compound of Interest		
Compound Name:	Bavdegalutamide	
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These application notes provide a detailed overview of the synthesis of **Bavdegalutamide** (ARV-110), a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of the Androgen Receptor (AR). **Bavdegalutamide** is a promising therapeutic agent for the treatment of prostate cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] This document outlines the synthetic strategy, experimental protocols for key transformations, and the mechanism of action of **Bavdegalutamide**.

Introduction to Bavdegalutamide

Bavdegalutamide is a heterobifunctional molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to the Androgen Receptor, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][5][6][7][8][9][12][13][14][15][16][17][18][21][22] This targeted protein degradation approach offers a distinct mechanism of action compared to traditional AR inhibitors and has the potential to overcome resistance mechanisms observed with current therapies.[1][2][6][11][14][16]

The structure of **Bavdegalutamide** consists of three key components:

- An Androgen Receptor (AR) ligand that provides specificity for the target protein.
- A Cereblon (CRBN) E3 ligase ligand, a derivative of pomalidomide, which engages the ubiquitin-proteasome system.



 A linker that connects the AR ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.

Synthetic Strategy Overview

The synthesis of **Bavdegalutamide** is a multi-step process that involves the preparation of three key building blocks followed by their sequential coupling. The general synthetic workflow can be summarized as follows:

- Synthesis of the Androgen Receptor Ligand: Preparation of the substituted phenoxy-cyclohexylamine moiety that binds to the ligand-binding domain of the Androgen Receptor.
- Synthesis of the Linker Core: Construction of the pyridazine-piperidine core structure.
- Synthesis of the E3 Ligase Ligand-Linker Fragment: Preparation of the pomalidomide derivative functionalized with a piperazine-methyl-piperidine linker arm.
- Final Assembly: Coupling of the AR ligand, the linker core, and the E3 ligase ligand-linker fragment to yield the final Bavdegalutamide molecule.

Data Presentation

Physicochemical and Pharmacokinetic Properties of

<u>Bavdegalutamide</u>

Property	Value	Reference
Molecular Formula	C41H43CIFN9O6	[19]
Molecular Weight	812.29 g/mol	[4]
Purity (HPLC)	>98%	[10]
DC50 (AR degradation)	< 1 nM	[4]
Oral Bioavailability (Rat)	23.8%	[11]
Oral Bioavailability (Mouse)	37.9%	[11]

Analytical Data for Bavdegalutamide



Analytical Technique	Data	Reference
1H NMR	Consistent with structure	[10]
Mass Spectrometry (m/z)	[M+H]+ = 812.3	[4]
HPLC	Purity confirmed	[10]

Experimental Protocols

The following protocols are based on synthetic schemes and procedures described in the scientific literature and patent documents.

Protocol 1: Synthesis of the Androgen Receptor Ligand Intermediate: N-((1r,4r)-4-aminocyclohexyl)-6-chloropyridazine-3-carboxamide

Step 1a: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-ol

- To a solution of 1,4-cyclohexanediol in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.
- After stirring for a short period, add 2-chloro-4-fluorobenzonitrile.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethylacetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield trans-4-(3-chloro-4cyanophenoxy)cyclohexan-1-ol.

Step 1b: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl methanesulfonate



- Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane (DCM).
- Cool the solution to 0 °C and add a base such as triethylamine (TEA).
- Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C until completion (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylate.

Step 1c: Synthesis of trans-N-(4-(3-chloro-4-cyanophenoxy)cyclohexyl)acetamide

- To a solution of the mesylate in a suitable solvent like DMF, add sodium azide (NaN3).
- Heat the reaction mixture and monitor for completion by TLC.
- After cooling, add water and extract the product with an organic solvent.
- Dry and concentrate the organic layer.
- Dissolve the crude azide in a solvent mixture such as tetrahydrofuran (THF) and water.
- Add a reducing agent, for example, triphenylphosphine (PPh3), and stir the mixture.
- Upon completion of the reduction, add acetyl chloride and a base (e.g., TEA) to perform the acetylation.
- Extract the product, dry the organic layer, and purify by chromatography to yield the acetamide.

Step 1d: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-amine

- Hydrolyze the acetamide from the previous step using acidic or basic conditions (e.g., aqueous HCl or NaOH) to obtain the free amine.
- Neutralize the reaction mixture and extract the product with an organic solvent.



• Dry and concentrate to obtain the desired amine, which is the core of the AR ligand.

Step 1e: Coupling with 6-chloropyridazine-3-carboxylic acid

- Dissolve 6-chloropyridazine-3-carboxylic acid in a suitable solvent like DMF.
- Add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).
- Add the amine synthesized in Step 1d to the reaction mixture.
- Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work up the reaction by adding water and extracting the product.
- Purify the crude product by column chromatography to yield the target intermediate.

Protocol 2: Synthesis of the E3 Ligase Ligand-Linker Fragment: 4-((4-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidine

Step 2a: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-6-fluoro-5-(piperazin-1-yl)isoindoline-1,3-dione

- This key intermediate is a pomalidomide derivative. Its synthesis typically starts from a fluorinated phthalic anhydride derivative.
- React 3-fluoro-4-nitrophthalic acid with a suitable dehydrating agent (e.g., acetic anhydride) to form the corresponding anhydride.
- React the anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., TEA) in a solvent like acetic acid to form the phthalimide ring.
- The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H2, Pd/C) or a chemical reducing agent like iron powder in acetic acid.
- The resulting amino-pomalidomide derivative is then reacted with a bis-electrophilic piperazine precursor, such as N-Boc-piperazine, under conditions that favor monosubstitution.



• Deprotection of the Boc group yields the desired piperazinyl-pomalidomide derivative.

Step 2b: Reductive Amination with 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde

- Dissolve the piperazinyl-pomalidomide derivative from the previous step in a suitable solvent such as DCM or dichloroethane (DCE).
- Add 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde and a reducing agent like sodium triacetoxyborohydride.
- Stir the reaction at room temperature until completion.
- Work up the reaction by quenching with a basic solution and extracting the product.
- Purify the crude product by chromatography.

Step 2c: Deprotection of the Boc Group

- Treat the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.
- After the reaction is complete, neutralize the mixture and extract the deprotected product.
 This yields the final E3 ligase ligand-linker fragment.

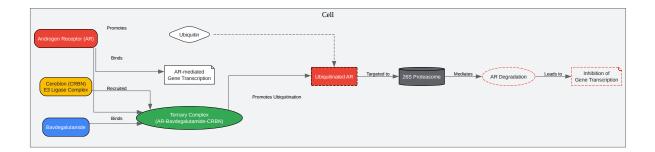
Protocol 3: Final Assembly of Bavdegalutamide

- Dissolve the AR ligand intermediate from Protocol 1 (N-((1r,4r)-4-aminocyclohexyl)-6chloropyridazine-3-carboxamide) and the E3 ligase ligand-linker fragment from Protocol 2 in a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
- Add a non-nucleophilic base such as DIPEA.
- Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine on the pyridazine ring by the secondary amine of the piperidine in the E3 ligase fragment.
- Monitor the reaction progress by LC-MS.



- Upon completion, cool the reaction mixture and purify the final product, **Bavdegalutamide**, using preparative HPLC to achieve high purity.
- Characterize the final product by 1H NMR, mass spectrometry, and HPLC.

Visualizations Signaling Pathway of Bavdegalutamide-mediated AR Degradation

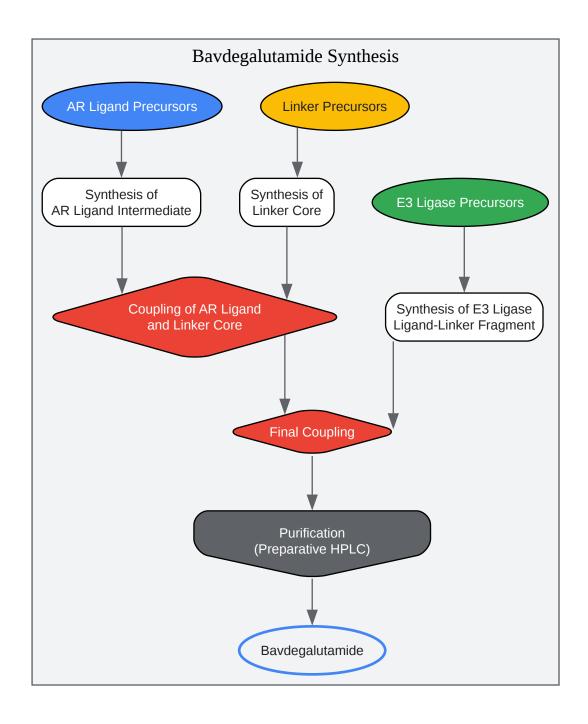


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Caption: Mechanism of action of **Bavdegalutamide**.

Experimental Workflow for Bavdegalutamide Synthesis



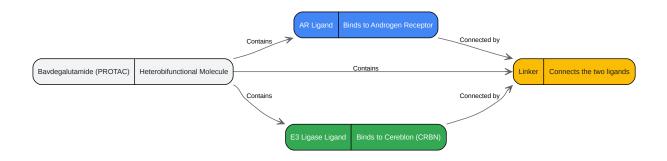


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Caption: Synthetic workflow for **Bavdegalutamide**.

Logical Relationship of PROTAC Components





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Caption: Core components of a PROTAC molecule.

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Methodological & Application





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